Strontium 2,2'-((5-carboxylato-4-(carboxylatomethyl)-3-cyanothiophen-2-yl)azanediyl)diacetate
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Overview
Description
Strontium ranelate is a medication primarily used for the treatment of severe osteoporosis in postmenopausal women and adult men at high risk of fractures. It is a strontium (II) salt of ranelic acid and is known for its unique dual action on bone metabolism. Strontium ranelate increases the deposition of new bone by osteoblasts while simultaneously reducing the resorption of bone by osteoclasts . This dual action makes it a valuable agent in the management of osteoporosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of high-purity strontium ranelate involves several steps:
Reaction of Acetonedicarboxylic Acid Diethyl Ester with Malononitrile: This reaction occurs in the presence of an acid-binding agent and ethanol to generate an active intermediate.
Cyclization Reaction: The active intermediate undergoes a cyclization reaction with sulfur under the reflux of ethanol to form 5-amino-4-cyano-3-(2-ethyoxyl-2-carboxymethyl)-thiophene-2-ethyl formate.
Hydrocarbonylation: The intermediate is then reacted with a hydrocarbonylation reagent in the presence of potassium carbonate and a catalyst to prepare tetraethyl ranelate.
Hydrolysis and Salt Formation: The tetraethyl ranelate is hydrolyzed in an alkali metal hydroxide solution, followed by washing with an insoluble organic solvent, decoloring with activated carbon, filtering, and forming the strontium salt.
Industrial Production Methods: Industrial production of strontium ranelate follows similar synthetic routes but on a larger scale, ensuring high purity and stability of the final product. The process is designed to minimize waste and reduce costs while meeting the stringent requirements for pharmaceutical-grade compounds .
Chemical Reactions Analysis
Types of Reactions: Strontium ranelate undergoes various chemical reactions, including:
Oxidation: Strontium ranelate can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are also possible but not frequently encountered in its primary use.
Substitution: Substitution reactions are more relevant, particularly in the formation of the strontium salt from its precursors.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents may be used under controlled conditions.
Reduction: Reducing agents like hydrogen or metal hydrides can be employed.
Substitution: Reagents such as strontium chloride or strontium hydroxide are commonly used in the final steps of synthesis.
Major Products: The primary product of these reactions is strontium ranelate itself, with high purity and stability being the key goals of the synthesis process .
Scientific Research Applications
Strontium ranelate has a wide range of scientific research applications:
Chemistry: It is studied for its unique dual action on bone metabolism and its potential use in other bone-related disorders.
Biology: Research focuses on its effects on osteoblasts and osteoclasts, as well as its role in bone formation and resorption.
Mechanism of Action
Strontium ranelate exerts its effects through a dual mechanism:
Bone Formation: It promotes the replication, differentiation, and survival of osteoblasts by activating the calcium-sensing receptor.
Bone Resorption: It reduces the activity of osteoclasts, thereby decreasing bone resorption
Comparison with Similar Compounds
- Strontium citrate
- Strontium chloride
Properties
Molecular Formula |
C12H6N2O8SSr2 |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate |
InChI |
InChI=1S/C12H10N2O8S.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);;/q;2*+2/p-4 |
InChI Key |
XXUZFRDUEGQHOV-UHFFFAOYSA-J |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Sr+2].[Sr+2] |
Origin of Product |
United States |
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